

L-Valine-1-¹³C,¹⁵N: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: L-Valine-1-¹³C,¹⁵N

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties, experimental applications, and biological significance of L-Valine-1-¹³C,¹⁵N. This isotopically labeled amino acid is a powerful tool in metabolic research, drug development, and proteomics, enabling precise tracking and quantification of valine metabolism and its role in cellular processes.

Core Chemical and Physical Properties

L-Valine-1-¹³C,¹⁵N is a stable, non-radioactive isotopologue of the essential amino acid L-Valine. The carbon atom at the C1 position is substituted with its heavy isotope, ¹³C, and the nitrogen atom of the amino group is substituted with ¹⁵N. These substitutions result in a defined mass shift, allowing for its differentiation from endogenous L-Valine in various analytical techniques.

Property	Value	Reference
Molecular Formula	$(\text{CH}_3)_2\text{CHCH}({}^{15}\text{NH}_2){}^{13}\text{COOH}$	[1]
Molecular Weight	119.13 g/mol	[1]
CAS Number	87019-54-3	[1]
Appearance	White solid	[2]
Chemical Purity	≥98%	[1]
Isotopic Purity	${}^{13}\text{C}$: ≥99%; ${}^{15}\text{N}$: ≥98%	[1]
Storage Temperature	Room temperature, away from light and moisture	[1]

Experimental Protocols and Applications

L-Valine-1- ${}^{13}\text{C}$, ${}^{15}\text{N}$ is extensively used as a tracer in metabolic flux analysis, protein synthesis studies, and as an internal standard for quantitative mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein structure and dynamics. The incorporation of ${}^{13}\text{C}$ and ${}^{15}\text{N}$ labeled amino acids, such as L-Valine-1- ${}^{13}\text{C}$, ${}^{15}\text{N}$, is crucial for these studies.

Experimental Protocol: Protein Sample Preparation for NMR Analysis

- **Protein Expression:** The protein of interest is overexpressed in a suitable host system, typically *E. coli*, grown in a minimal medium.
- **Isotope Labeling:** The minimal medium is supplemented with ${}^{15}\text{NH}_4\text{Cl}$ as the sole nitrogen source and [${}^{13}\text{C}_6$]-glucose as the sole carbon source to achieve uniform ${}^{13}\text{C}$ and ${}^{15}\text{N}$ labeling. For selective labeling of valine residues, specific ${}^{13}\text{C}$ -labeled precursors can be used.
- **Cell Lysis and Protein Purification:** After sufficient growth and induction of protein expression, the cells are harvested and lysed. The labeled protein is then purified using standard chromatographic techniques.

- **NMR Sample Preparation:** The purified, isotopically labeled protein is concentrated and exchanged into a suitable NMR buffer.
- **NMR Data Acquisition:** A suite of multidimensional NMR experiments (e.g., HSQC, HNCOC, HN(CA)CO) are performed to obtain resonance assignments and structural information.

Logical Workflow for NMR Sample Preparation



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Caption: Workflow for preparing an isotopically labeled protein sample for NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Flux Analysis

GC-MS is a widely used technique to measure the incorporation of stable isotopes into metabolites, providing insights into metabolic pathways.

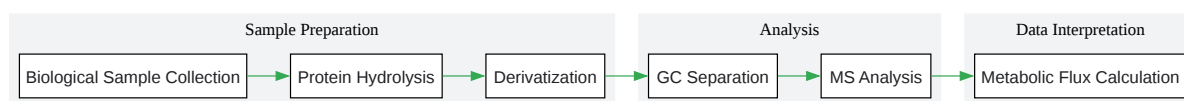
Experimental Protocol: GC-MS Analysis of ^{13}C -Labeled Amino Acids

- **Sample Collection and Protein Hydrolysis:** Biological samples (e.g., cells, tissues) are collected, and the protein fraction is isolated. The proteins are then hydrolyzed to their constituent amino acids, typically by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).
- **Derivatization:** The amino acids are chemically modified (derivatized) to increase their volatility for GC analysis. A common method is the formation of N-tert-butyldimethylsilyl (t-BDMS) derivatives.
- **GC Separation:** The derivatized amino acids are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the chromatographic

column.

- **Mass Spectrometry Analysis:** The separated amino acids are introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic enrichment of ^{13}C in valine.[3]
- **Data Analysis:** The isotopic labeling patterns are analyzed to calculate metabolic fluxes through various pathways.

Experimental Workflow for GC-MS based Metabolic Flux Analysis



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Caption: Workflow for GC-MS-based metabolic flux analysis using L-Valine-1- ^{13}C , ^{15}N .

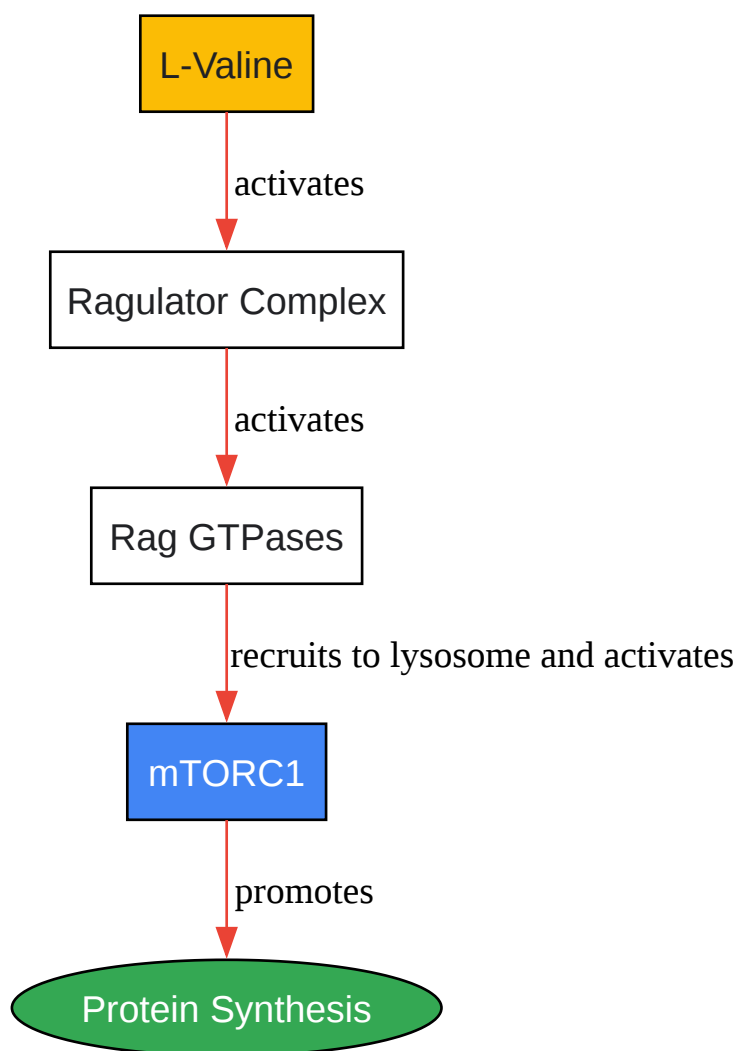
Role in Cellular Signaling Pathways

L-Valine, as a branched-chain amino acid (BCAA), plays a crucial role in regulating key signaling pathways involved in protein synthesis and cell growth, primarily the mTOR and PI3K/Akt pathways.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Amino acids, including valine, are key activators of the mTORC1 complex.[4]

L-Valine's Role in mTOR Activation



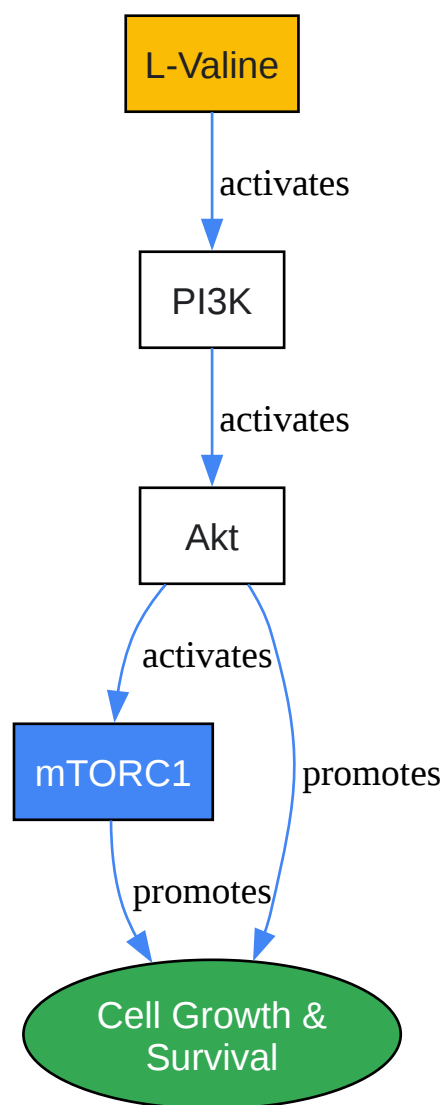
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Caption: L-Valine activates the mTORC1 signaling pathway to promote protein synthesis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. L-Valine has been shown to activate this pathway, contributing to its anabolic effects.[5]

L-Valine's Influence on the PI3K/Akt Pathway



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Caption: L-Valine stimulates the PI3K/Akt pathway, leading to cell growth and survival.

Conclusion

L-Valine-1-¹³C,¹⁵N is an indispensable tool for researchers in the life sciences. Its well-defined chemical properties and the ability to be traced through metabolic and signaling pathways provide unparalleled insights into cellular function. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the effective application of this powerful isotopic tracer in research and development.

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